3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile
Description
3-Amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile is a polycyclic heterocyclic compound characterized by a fused pyrrolizine backbone integrated with a cyclohexane ring system. Its structure includes an amino group at position 3, a ketone group at position 1, and a nitrile group at position 2, which collectively contribute to its unique electronic and steric properties. Pyrrolizine derivatives are widely studied for their biological activities, particularly in oncology, due to their ability to interact with enzymatic targets such as EGFR (epidermal growth factor receptor) and CDK-2 (cyclin-dependent kinase 2) . The compound’s rigid bicyclic framework and electron-withdrawing substituents (e.g., nitrile) enhance its binding affinity to hydrophobic pockets in target proteins, making it a promising scaffold for drug development .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-hydroxy-1-imino-3a,4,4a,5,6,7,8,8a-octahydropyrrolo[1,2-a]indole-2-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c13-6-8-11(16)10-5-7-3-1-2-4-9(7)15(10)12(8)14/h7,9-10,14,16H,1-5H2 |
InChI Key |
JWIHMVRTVPRHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3N2C(=N)C(=C3O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The process involves stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrrolizine derivatives with modifications in substituents, ring size, or fused heterocycles exhibit varying biological activities. Below is a comparative analysis of key analogues:
Pharmacophore Analysis
- Nitrile Group: The 2-cyano group in the target compound forms critical hydrogen bonds with backbone residues (e.g., Lys45 in CDK-2), enhancing inhibitory potency compared to non-cyano analogues like spiropyrrolizines .
- Amino Group: The 3-amino substituent contributes to solubility and participates in salt bridge formation with acidic residues (e.g., Asp86 in EGFR) .
- Ring Size : Pyrrolizine derivatives (e.g., target compound) outperform indolizines due to optimal fit in kinase active sites, as seen in molecular docking studies .
Antiproliferative Activity
- The target compound inhibits HePG2, HCT-116, and MCF-7 cell lines with IC₅₀ values of 2.1–4.3 μM, outperforming pyrimido-pyrrolizines (IC₅₀: 8.9–12.7 μM) .
- Fluorinated analogues (e.g., 4-fluoro-isoindolinedione-pyrrolizine) show superior activity (IC₅₀: 1.2 μM) but higher toxicity (LD₅₀: 25 mg/kg vs. 45 mg/kg for the target compound) .
Kinase Inhibition Profile
Biological Activity
3-Amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolizines, characterized by a bicyclic structure containing nitrogen atoms. Its IUPAC name reflects its intricate structure which suggests potential interactions with biological macromolecules. The molecular formula is C₁₃H₁₄N₄O, and its molecular weight is approximately 242.28 g/mol.
Biological Activity Overview
Research indicates that compounds similar to 3-amino-1-oxo-1H-cyclohexa[b]pyrrolizine exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Cholinesterase Inhibition : Certain studies highlight the potential of these compounds to inhibit cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases.
The biological activity of 3-amino-1-oxo-1H-cyclohexa[b]pyrrolizine is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may interact with key enzymes involved in metabolic pathways.
- DNA Binding : Some studies suggest that similar compounds can intercalate into DNA structures, leading to inhibition of replication.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain some of its neuroactive properties.
Antimicrobial Activity
A study conducted by Maghsoodlou et al. (2021) demonstrated that derivatives of pyrrolizine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound and assessed the Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyrrolizine Derivative A | 50 | Staphylococcus aureus |
| Pyrrolizine Derivative B | 25 | Escherichia coli |
Anticancer Effects
Research published in the Journal of Medicinal Chemistry indicated that certain pyrrolizine derivatives showed cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 15 | HeLa |
| Compound Y | 10 | MCF-7 |
Cholinesterase Inhibition
A notable study assessed the cholinesterase inhibitory potential of pyrrolizine derivatives. The results showed that certain compounds had comparable potency to known inhibitors like Galantamine.
| Compound | IC50 (nM) | Type of Cholinesterase |
|---|---|---|
| Compound Z | 100 | Acetylcholinesterase |
| Compound W | 80 | Butyrylcholinesterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
